Sulfuric acid, monopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid, monopropyl ester, also known as propyl hydrogen sulfate, is an organic compound that belongs to the class of sulfuric esters. It is formed by the esterification of sulfuric acid with propanol. This compound is characterized by its chemical formula C₃H₇O₄S and is commonly used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfuric acid, monopropyl ester, can be synthesized through the esterification reaction between sulfuric acid and propanol. The reaction typically involves heating propanol with concentrated sulfuric acid, which acts as both a reactant and a catalyst. The reaction is as follows:
H2SO4+C3H7OH→C3H7O4S+H2O
Industrial Production Methods
In an industrial setting, the production of this compound, involves the continuous addition of propanol to a reactor containing sulfuric acid. The reaction mixture is maintained at an elevated temperature to ensure complete esterification. The product is then separated and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid, monopropyl ester, undergoes various chemical reactions, including hydrolysis, substitution, and oxidation.
-
Hydrolysis: : In the presence of water, this compound, can hydrolyze to form sulfuric acid and propanol.
C3H7O4S+H2O→H2SO4+C3H7OH
-
Substitution: : It can undergo nucleophilic substitution reactions where the propyl group is replaced by other nucleophiles.
-
Oxidation: : this compound, can be oxidized to form various sulfur-containing compounds.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Substitution: Nucleophiles such as halides or hydroxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Sulfuric acid and propanol.
Substitution: Various substituted sulfuric esters.
Oxidation: Sulfur-containing compounds like sulfonic acids.
Scientific Research Applications
Sulfuric acid, monopropyl ester, has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving sulfuric esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the manufacture of detergents, surfactants, and other cleaning agents.
Mechanism of Action
The mechanism of action of sulfuric acid, monopropyl ester, involves its ability to act as an esterifying agent. It can donate its propyl group to other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs.
Comparison with Similar Compounds
Sulfuric acid, monopropyl ester, can be compared with other sulfuric esters such as sulfuric acid, monoethyl ester, and sulfuric acid, monobutyl ester. These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications.
Similar Compounds
Sulfuric acid, monoethyl ester: Ethyl hydrogen sulfate.
Sulfuric acid, monobutyl ester: Butyl hydrogen sulfate.
Sulfuric acid, monooctadecyl ester: Octadecyl hydrogen sulfate.
This compound, is unique due to its specific alkyl group, which imparts distinct properties and reactivity compared to other sulfuric esters.
Properties
CAS No. |
13425-84-8 |
---|---|
Molecular Formula |
C3H8O4S |
Molecular Weight |
140.16 g/mol |
IUPAC Name |
propyl hydrogen sulfate |
InChI |
InChI=1S/C3H8O4S/c1-2-3-7-8(4,5)6/h2-3H2,1H3,(H,4,5,6) |
InChI Key |
TYRGSDXYMNTMML-UHFFFAOYSA-N |
Canonical SMILES |
CCCOS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.